Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2089652-13-9
VCID: VC4366681
InChI: InChI=1S/C11H9BrN2O2/c1-2-16-11(15)8-3-7-4-13-6-9(12)10(7)14-5-8/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=CN=C2C(=C1)C=NC=C2Br
Molecular Formula: C11H9BrN2O2
Molecular Weight: 281.109

Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate

CAS No.: 2089652-13-9

Cat. No.: VC4366681

Molecular Formula: C11H9BrN2O2

Molecular Weight: 281.109

* For research use only. Not for human or veterinary use.

Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate - 2089652-13-9

Specification

CAS No. 2089652-13-9
Molecular Formula C11H9BrN2O2
Molecular Weight 281.109
IUPAC Name ethyl 8-bromo-1,6-naphthyridine-3-carboxylate
Standard InChI InChI=1S/C11H9BrN2O2/c1-2-16-11(15)8-3-7-4-13-6-9(12)10(7)14-5-8/h3-6H,2H2,1H3
Standard InChI Key KLGMPPDBSSRDNL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2C(=C1)C=NC=C2Br

Introduction

Chemical Properties and Structural Characterization

Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate belongs to the naphthyridine family, a class of heterocyclic compounds with two fused pyridine rings. Its systematic IUPAC name, ethyl 8-bromo-1,6-naphthyridine-3-carboxylate, reflects the positions of functional groups on the bicyclic scaffold. Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC11_{11}H9_{9}BrN2_{2}O2_{2}
Molecular Weight281.109 g/mol
CAS Registry Number2089652-13-9
SMILES NotationCCOC(=O)C1=CN=C2C(=C1)C=NC=C2Br
InChI KeyKLGMPPDBSSRDNL-UHFFFAOYSA-N

The bromine atom at the 8-position enhances electrophilic substitution reactivity, while the ethyl ester group provides a handle for further functionalization via hydrolysis or transesterification. X-ray crystallography and NMR spectroscopy (¹H and ¹³C) are typically employed to confirm its structure, though specific spectral data for this compound remain unpublished in open literature .

Synthetic Methodologies

Conventional Synthesis Pathways

The synthesis of ethyl 8-bromo-1,6-naphthyridine-3-carboxylate typically begins with bromination of a preformed naphthyridine precursor. For example, ethyl 1,6-naphthyridine-3-carboxylate may undergo electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, have been employed to introduce aryl or heteroaryl groups at the brominated position, though these methods are more commonly reported for related 1,5- and 1,8-naphthyridines .

Microwave-Assisted Synthesis

Recent advances highlight the use of microwave irradiation to accelerate reaction kinetics and improve yields. In one approach, bromination of ethyl 1,6-naphthyridine-3-carboxylate under microwave conditions (300 W, 60–180 minutes) reduced reaction times by 40–60% compared to conventional heating . Solvent optimization, particularly using polar aprotic solvents like dimethylformamide (DMF), further enhanced regioselectivity for the 8-position.

Applications in Medicinal Chemistry

Drug Discovery Intermediate

The bromine atom serves as a versatile site for further functionalization, enabling the synthesis of targeted therapeutics. For instance:

  • Suzuki-Miyaura Coupling: Introduces aryl groups for modulating lipophilicity and receptor binding .

  • Amidation Reactions: Conversion of the ethyl ester to amides or hydrazides enhances solubility and bioactivity .

Hybrid Pharmacophores

Recent work by Singh et al. (2019) highlights the utility of naphthyridine-carbohydrazide hybrids as multifunctional agents . By conjugating ethyl 8-bromo-1,6-naphthyridine-3-carboxylate with chalcone derivatives, researchers achieved compounds with dual antioxidant and anticancer activities .

Comparative Analysis with Related Naphthyridines

Feature1,6-Naphthyridine1,8-Naphthyridine
BioactivityAntimicrobial, AnticancerBroad-spectrum (e.g., antiviral, anti-inflammatory)
Synthetic AccessibilityRequires regioselective brominationEasier functionalization at 3-position
Thermodynamic StabilityHigher ring strain due to N placementLower strain, enhanced planarity

The 1,6-naphthyridine scaffold’s unique nitrogen arrangement confers distinct electronic properties, influencing both reactivity and biological target engagement .

Challenges and Future Directions

Despite its promise, ethyl 8-bromo-1,6-naphthyridine-3-carboxylate faces limitations:

  • Solubility Issues: The nonpolar aromatic system necessitates prodrug strategies for in vivo applications.

  • Toxicity Profiles: Brominated aromatics may exhibit off-target effects, requiring detailed pharmacokinetic studies.

Future research should prioritize:

  • Crystallographic Studies to elucidate binding modes with biological targets.

  • In Vivo Validation of anticancer and antimicrobial efficacy.

  • Green Chemistry Approaches to optimize microwave-assisted synthesis .

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